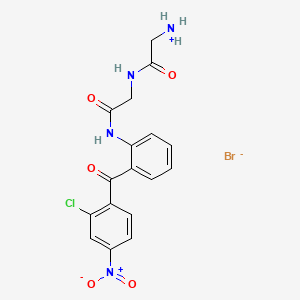
2-(2-Aminoacetamido)-2'-(o-chlorobenzoyl)-4'-nitroacetanilide hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoacetamido)-2’-(o-chlorobenzoyl)-4’-nitroacetanilide hydrobromide is a complex organic compound that features a combination of amino, acetamido, chlorobenzoyl, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoacetamido)-2’-(o-chlorobenzoyl)-4’-nitroacetanilide hydrobromide typically involves multiple steps:
Formation of the Aminoacetamido Group: This step involves the reaction of glycine with an appropriate amine to form the aminoacetamido group.
Introduction of the o-Chlorobenzoyl Group: This step involves the acylation of the aminoacetamido intermediate with o-chlorobenzoyl chloride under basic conditions.
Formation of the Hydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetamido groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Oxidized derivatives of the amino and acetamido groups.
Reduction: Amino derivatives formed from the reduction of the nitro group.
Substitution: Substituted derivatives of the chlorobenzoyl group.
科学的研究の応用
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique functional groups make it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-(2-Aminoacetamido)-2’-(o-chlorobenzoyl)-4’-nitroacetanilide hydrobromide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
- 2-(2-Aminoacetamido)-2’-(o-chlorobenzoyl)-4’-nitroacetanilide
- 2-(2-Aminoacetamido)-2’-(o-chlorobenzoyl)-4’-nitroacetanilide hydrochloride
- 2-(2-Aminoacetamido)-2’-(o-chlorobenzoyl)-4’-nitroacetanilide sulfate
Uniqueness
The hydrobromide salt form of the compound may exhibit different solubility, stability, and reactivity compared to its hydrochloride and sulfate counterparts. These differences can be crucial in determining the compound’s suitability for specific applications.
特性
CAS番号 |
76337-90-1 |
|---|---|
分子式 |
C17H16BrClN4O5 |
分子量 |
471.7 g/mol |
IUPAC名 |
[2-[[2-[2-(2-chloro-4-nitrobenzoyl)anilino]-2-oxoethyl]amino]-2-oxoethyl]azanium;bromide |
InChI |
InChI=1S/C17H15ClN4O5.BrH/c18-13-7-10(22(26)27)5-6-11(13)17(25)12-3-1-2-4-14(12)21-16(24)9-20-15(23)8-19;/h1-7H,8-9,19H2,(H,20,23)(H,21,24);1H |
InChIキー |
WAVRVFCNDZMFRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)CNC(=O)C[NH3+].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


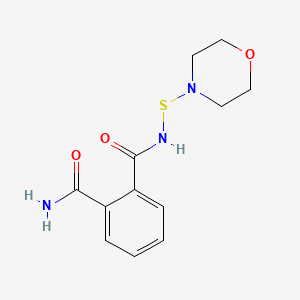
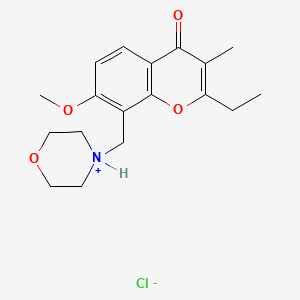


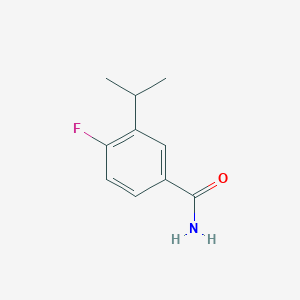
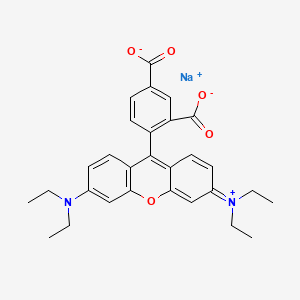

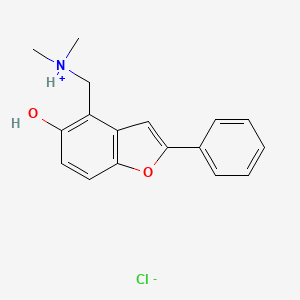

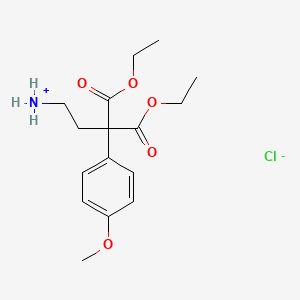
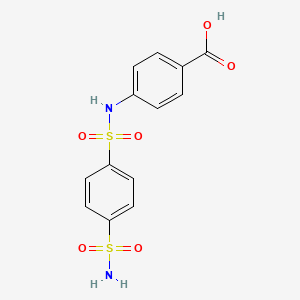
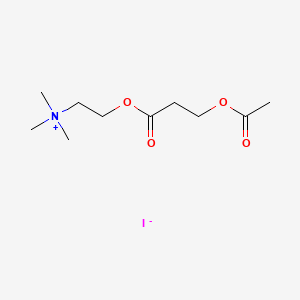
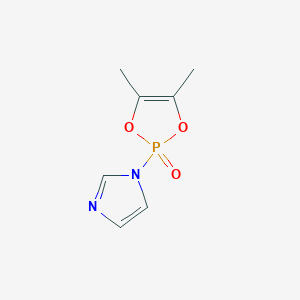
![(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13762515.png)
